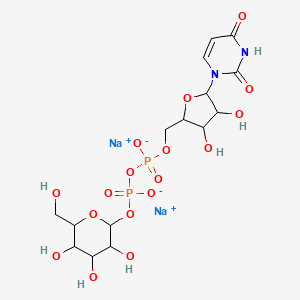

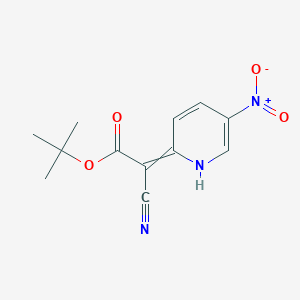

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" is a compound that likely possesses unique chemical and physical properties due to its structural components, including a t-butyl group, a cyano group, and a nitropyridine moiety. While direct studies on this compound are scarce, related research can offer insights into its synthesis, molecular structure, and potential reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of cyanoacetate derivatives through reactions of halopyridines with cyanoacetates in the presence of a base. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating a method that could potentially be adapted for the synthesis of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions between the nitro group and adjacent pyridine nitrogen, which could influence the electronic distribution and stability of the molecule. For example, research on cyclopalladated complexes of aryl-substituted pyridines highlights how the arrangement of nitrophenyl groups and pyridine can impact the molecule's overall shape and electronic properties (Selbin et al., 1983).

Chemical Reactions and Properties

The presence of a cyano group adjacent to a nitropyridine unit in the compound suggests potential reactivity in nucleophilic addition reactions, as well as the possibility for participating in cycloadditions or rearrangements. For instance, cycloadditions involving N-titanated azomethine ylides derived from similar structural motifs have shown unique stereo- and regioselectivity, indicative of the reactive nature of these compounds (Kanemasa et al., 1990).

Physical Properties Analysis

While specific physical properties of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" are not documented, related compounds exhibit solid-state fluorescence and solvatochromism, indicating potential for unique optical properties depending on the solvent and state (Chunikhin & Ershov, 2021).

Applications De Recherche Scientifique

Synthesis of Novel Functionalized Chromophores

The compound has been utilized in the synthesis of novel functionalized analogs of widely used chromophores of the tricyanofuran (TCF) series. This involves the interaction between malononitrile dimer and diacetyl, leading to derivatives that are promising for applications in push-pull chromophores, which are essential for nonlinear optical materials (Belikov et al., 2018).

Conversion into Pyridine Derivatives

Research shows the effectiveness of using CH-active nitriles for converting nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines. This demonstrates the compound's utility in generating pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Charushin & Plas, 2010).

Preparation of Nitropyridyl Isocyanates

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, providing a route to synthesize tetrazolinones and substituted amines. These findings open avenues for the development of novel nitrogen-containing heterocycles, crucial for drug discovery and development (Holt & Fiksdahl, 2007).

Synthesis of β-Amino Acid Esters

The direct synthesis of N-Hydroxy β-Amino Acid Esters from carboxylic esters and nitrones showcases the compound's role in creating amino acid derivatives. This is significant in the synthesis of biologically active molecules, including peptides and peptidomimetics (Kobayashi et al., 2000).

Applications in Organic Electronics

Derivatives of the compound have been synthesized and investigated for potential applications in organic solid state lasers. This research highlights the compound's role in developing materials with tunable thermal properties and photoluminescence, crucial for light-amplification systems (Zarins et al., 2019).

Propriétés

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFFWYZEYQEJDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)

![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)